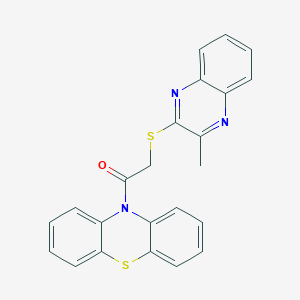
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which combines a phenothiazine core with a quinoxaline moiety, linked through a thioacetyl group.
Vorbereitungsmethoden
The synthesis of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone typically involves multiple steps, starting with the preparation of the quinoxaline and phenothiazine precursors. The key steps include:
Synthesis of 3-methylquinoxaline: This can be achieved through the condensation of o-phenylenediamine with methylglyoxal under acidic conditions.
Formation of the thioacetyl intermediate: The 3-methylquinoxaline is then reacted with thioacetic acid to form the thioacetyl derivative.
Coupling with phenothiazine: Finally, the thioacetyl derivative is coupled with phenothiazine under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Chemischer Reaktionen
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thioacetyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new industrial processes, particularly those involving catalysis or material science.
Wirkmechanismus
The mechanism of action of 2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone can be compared with other similar compounds, such as:
Phenothiazine derivatives: These compounds share the phenothiazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Quinoxaline derivatives: These compounds share the quinoxaline moiety but differ in their other functional groups, affecting their reactivity and applications.
Thioacetyl compounds:
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS2/c1-15-23(25-17-9-3-2-8-16(17)24-15)28-14-22(27)26-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)26/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCCKOGSWAAJQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














